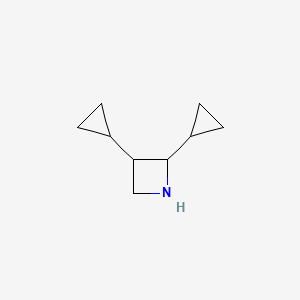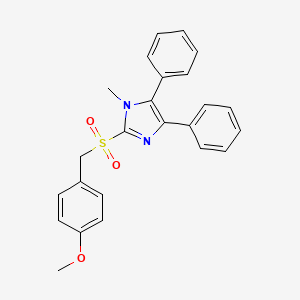![molecular formula C8H12ClN3O2 B2893800 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378507-07-2](/img/structure/B2893800.png)
2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary based on the substituents attached to the pyrazole ring. The compound likely has a complex structure due to the presence of the aminomethyl, dihydro, and carboxylic acid groups .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic compounds like 1,6-diazanaphthalene, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyridazinones. These compounds have significant implications in medicinal chemistry and drug design (Harb, Hesien, Metwally, & Elnagdi, 1989).
Antimicrobial Activity
- Derivatives of similar pyrazole compounds have been investigated for their antimicrobial properties. For instance, pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, synthesized from related carboxylic acid derivatives, showed antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).
Chemical Transformations and Reactions
- Compounds with structural similarities have been used to study various chemical reactions, such as the synthesis of pyrazole derivatives and their transformation into pyrazolo[3,4-d]pyridazinones (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This application is crucial in industrial settings where corrosion can significantly impact the lifespan and safety of metal structures (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Crystallography and Bioactivity Studies
- The reaction of related hydroxymethyl pyrazole derivatives has been studied for their structural characterization and potential biological activities, including antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Mecanismo De Acción
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities . The specific interactions of EN300-7465463 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it is plausible that EN300-7465463 may have multiple effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-4-5-7(8(12)13)6-2-1-3-11(6)10-5;/h1-4,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDYZVGMWQXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)


![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)
![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)


![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one](/img/structure/B2893740.png)
